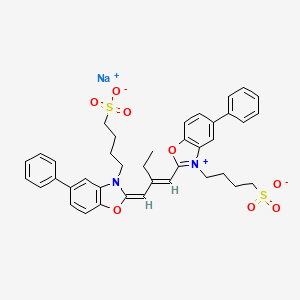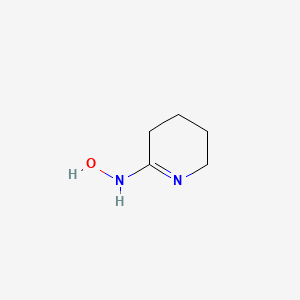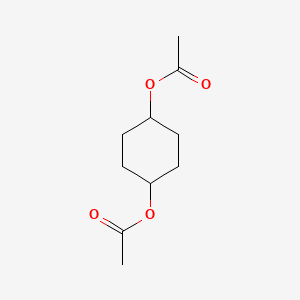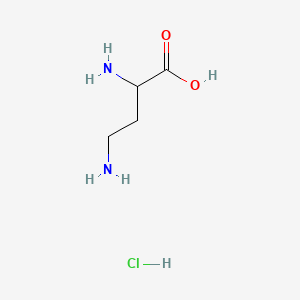
Octa-2,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octa-2,6-diene, also known as 2,6-Octadiene, is a chemical compound with the molecular formula C8H14 . It has an average mass of 110.197 Da and a monoisotopic mass of 110.109550 Da . It is also referred to as 1,6-Dimethyldiallyl .
Molecular Structure Analysis
The molecular structure of Octa-2,6-diene consists of eight carbon atoms and fourteen hydrogen atoms . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Octa-2,6-diene, being a diene, can participate in various chemical reactions. One of the most significant reactions involving dienes is the Diels-Alder reaction . This reaction is a [4 + 2] cycloaddition and is highly valuable in synthesis .Physical And Chemical Properties Analysis
Octa-2,6-diene has a molecular weight of 110.1968 . More detailed physical and chemical properties were not found in the search results.Relevant Papers One relevant paper titled “Acetone-sensitized cis–trans photoisomerization of octa-2,6-dienes” discusses the photoisomerization of octa-2,6-dienes . Another paper discusses the mechanism of a rearrangement involving a similar compound, bicyclo[3.2.1]octa-2,6-diene . These papers could provide more detailed insights into the properties and reactions of Octa-2,6-diene.
Propiedades
Número CAS |
4974-27-0 |
|---|---|
Fórmula molecular |
C8H14 |
Peso molecular |
110.20 g/mol |
Nombre IUPAC |
octa-2,6-diene |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3-6H,7-8H2,1-2H3 |
Clave InChI |
LAGGTOBQMQHXON-UHFFFAOYSA-N |
SMILES |
CC=CCCC=CC |
SMILES canónico |
CC=CCCC=CC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



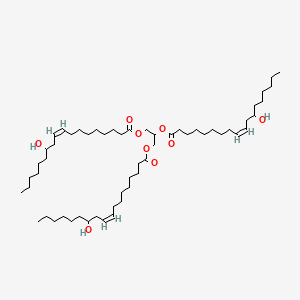


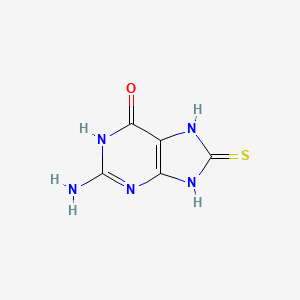
![5-Tert-butyl-2-[(2,4,6-trimethylphenyl)methyl]pyrazole-3-carboxylic acid](/img/structure/B8270466.png)
